5-Methylcytidine-5'-triphosphate
Description
5-Methylcytidine-5'-triphosphate (m5CTP) is a chemically modified nucleoside triphosphate where a methyl group is added to the cytidine base at the 5-position. This modification enhances the stability, translational efficiency, and immune-evasive properties of in vitro transcribed (IVT) RNA . m5CTP is widely utilized in mRNA therapeutics, including vaccines and regenerative medicine, due to its ability to reduce innate immune recognition while maintaining robust protein expression . It is synthesized by replacing cytidine-5'-triphosphate (CTP) in IVT reactions, often in combination with uridine analogs like pseudouridine-5'-triphosphate (Ψ) to synergistically improve RNA performance . Notably, m5CTP has been detected endogenously in mammalian cells, suggesting inherent biocompatibility .
Properties
Molecular Formula |
C10H18N3O14P3 |
|---|---|
Molecular Weight |
497.18 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
YIJVOACVHQZMKI-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytidine 5’-triphosphate typically involves the methylation of cytidine followed by phosphorylation. The methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The phosphorylated product is then obtained through a series of phosphorylation steps using phosphorylating reagents like phosphorus oxychloride or phosphoramidite chemistry .
Industrial Production Methods
Industrial production of 5-Methylcytidine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. These synthesizers can perform the methylation and phosphorylation steps in a controlled and efficient manner, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methylcytidine 5’-triphosphate undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to cytidine under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: 5-Hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Scientific Research Applications
In Vitro mRNA Synthesis
5-Methyl-CTP is commonly utilized as a substitute for the naturally occurring cytidine triphosphate (CTP) during in vitro mRNA synthesis. The incorporation of 5-Methyl-CTP into mRNA can enhance the stability of the resultant transcripts and improve protein expression levels. This is particularly useful in the development of mRNA vaccines, where modified mRNA can elicit a stronger immune response while minimizing interactions with innate immune receptors .
Epigenetic Studies
The compound plays a crucial role in epigenetics, particularly in studies involving DNA methylation. Research indicates that derivatives of 5-methylcytosine, including 5-Methyl-CTP, can influence gene expression by modifying the methylation status of DNA. For instance, studies have shown that treatment with 5-Methyl-CTP can suppress the reactivation of epigenetically silenced transgenes in tobacco cell lines when combined with other agents like 5-azacytidine . This suggests its potential use in manipulating gene expression for research and therapeutic purposes.
Applications in Antisense Oligonucleotides
5-Methyl-CTP has been explored for its utility in the design of antisense oligonucleotides (ASOs). These molecules can specifically target RNA sequences to modulate gene expression, making them valuable for therapeutic interventions against viral infections such as SARS-CoV-2. By incorporating 5-Methyl-CTP into ASOs, researchers have been able to enhance their stability and efficacy against viral replication .
PCR and DNA Manipulation
In polymerase chain reaction (PCR) techniques, 5-Methyl-CTP can be employed to achieve partial restriction digestion of DNA fragments. This application is particularly beneficial for generating specific DNA constructs or for use in cloning procedures . The modified nucleotide allows for greater control over the amplification process and can lead to improved specificity in downstream applications.
Mutagenesis and Photocrosslinking Studies
The compound is also utilized in mutagenesis studies where it aids in understanding the effects of methylation on DNA structure and function. Furthermore, its photocrosslinking properties enable researchers to investigate interactions between nucleic acids and proteins under UV light exposure, facilitating insights into molecular mechanisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Methylcytidine 5’-triphosphate involves its incorporation into RNA molecules during transcription. The methylation at the 5th position of cytidine enhances RNA stability and translation efficiency by reducing the recognition and degradation by nucleases. It also modulates the immune response by decreasing the activation of toll-like receptors, thereby increasing the longevity of the RNA in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key analogs of m5CTP and their roles in RNA engineering:
Key Research Findings
- Immune Evasion : Full substitution (100%) of m5CTP and Ψ in mRNA reduces interferon-α (IFN-α) levels by >90% compared to unmodified RNA, outperforming partial substitutions (e.g., 25% s2U/m5CTP) .
- Translational Efficiency : m5CTP-modified mRNA exhibits 2–3× higher protein expression than unmodified RNA in human fibroblasts, comparable to Ψ-modified RNA .
- Synergy with Ψ : Co-substitution of m5CTP and Ψ in mRNA enhances both stability and translation duration, critical for in vivo applications .
- Endogenous Compatibility: Endogenous m5CTP in 293T cells suggests minimal metabolic interference, contrasting with fully synthetic analogs like N1mΨ .
Limitations and Trade-offs
- Cost and Complexity : Full substitution with m5CTP and Ψ/N1mΨ increases production costs due to proprietary nucleotide synthesis .
- Context-Dependent Effects : While m5CTP generally improves RNA performance, its efficacy varies by cell type; e.g., hematopoietic stem cells require additional cap modifications for optimal delivery .
Tables of Comparative Data
Table 1: Immune Response to Modified mRNA
| Modification | IFN-α Level (pg/mL) | Reference |
|---|---|---|
| Unmodified mRNA | 450 ± 120 | |
| 25% s2U + 25% m5CTP | 320 ± 90 | |
| 100% Ψ + 100% m5CTP | 40 ± 15 |
Table 2: Protein Expression in Human Fibroblasts
| Modification | Relative Expression (%) | Reference |
|---|---|---|
| Unmodified mRNA | 100 | |
| 100% m5CTP | 220 ± 30 | |
| 100% Ψ | 250 ± 40 | |
| 100% Ψ + 100% m5CTP | 300 ± 50 |
Biological Activity
5-Methylcytidine-5'-triphosphate (5-methyl-CTP) is a modified nucleotide that plays a significant role in various biological processes, particularly in the context of epigenetic regulation and gene expression. This article explores the biological activity of 5-methyl-CTP, including its synthesis, mechanisms of action, and implications in health and disease.
Overview of this compound
5-Methyl-CTP is a derivative of cytidine, characterized by the addition of a methyl group at the 5th carbon position of the cytosine base. It is involved in RNA synthesis and is particularly important in the modification of RNA molecules, influencing their stability and function. The compound is synthesized through a series of enzymatic reactions that convert cytidine to its triphosphate form, allowing it to participate in RNA polymerization.
5-Methyl-CTP functions primarily as a substrate for RNA polymerases during transcription. Its incorporation into RNA can affect gene expression by altering the stability and translation efficiency of mRNA. Additionally, it plays a role in epigenetic modifications, influencing DNA methylation patterns that regulate gene expression.
Key Mechanisms:
- Inhibition of Gene Reactivation : Studies have shown that nucleoside derivatives like 5-methyl-CTP can suppress the reactivation of silenced genes. For instance, in tobacco cells treated with 5-azacytidine (a known DNA methylation inhibitor), the presence of 5-methyl-CTP reduced transgene reactivation by approximately 36% .
- Deamination Pathways : The metabolism of 5-methyl-CTP involves deamination processes that can convert it to other nucleotides, affecting its availability and function within cells. Human cytidine deaminase has been shown to deaminate 5-methylcytidine derivatives, which may impact their biological activity .
Epigenetic Regulation
Research indicates that 5-methylcytosine (the base from which 5-methyl-CTP derives) plays a critical role in genomic imprinting and X-chromosome inactivation. Alterations in its levels are associated with various diseases, including cancers . The relationship between 5-methyl-CTP and these epigenetic marks suggests its potential as a therapeutic target.
Therapeutic Implications
The potential therapeutic applications of 5-methyl-CTP are being explored in several contexts:
- Cancer Treatment : Given its role in regulating gene expression through epigenetic mechanisms, compounds that modulate 5-methylcytidine levels are being investigated for their ability to reverse aberrant gene silencing in tumors .
- Viral Infections : Similar nucleotides have been studied for their antiviral properties. For example, GS-5734 (an adenosine analogue) demonstrated significant antiviral activity against Ebola virus, highlighting the importance of nucleotide analogs in developing antiviral therapies .
Data Table: Summary of Research Findings on 5-Methylcytidine Derivatives
| Study | Focus | Key Findings |
|---|---|---|
| Jekunen & Vilpo (1984) | Deamination | Demonstrated that human cytidine deaminase can deaminate 5-mdCd to thymidine. |
| PMC8215451 (2021) | Transgene Reactivation | Showed that treatment with 5-methyl derivatives suppressed transgene reactivation by significant percentages. |
| PMC6691509 (2013) | Epigenetics | Discussed the role of 5-mC in genomic imprinting and how alterations are linked to hematological malignancies. |
Q & A
Q. What is the role of 5mCTP in mRNA modification, and how does it enhance translational efficiency?
5mCTP is a modified nucleoside triphosphate used to replace cytidine triphosphate (CTP) during in vitro transcription (IVT) of mRNA. Its incorporation reduces innate immune receptor activation (e.g., Toll-like receptors, PKR) while improving mRNA stability and translation efficiency. This is achieved by mimicking endogenous RNA modifications, thereby evading immune surveillance. For example, studies show that 5mCTP, when combined with pseudouridine-5'-triphosphate (Ψ), significantly enhances protein expression in human fibroblasts and stem cells by up to 10-fold compared to unmodified mRNA .
Q. Methodological Insight :
Q. How is 5mCTP synthesized and purified for experimental use?
5mCTP is chemically synthesized using enzymatic or solid-phase methods. Commercial synthesis typically involves phosphorylation of 5-methylcytidine derivatives, followed by HPLC purification (>95% purity). Key quality checks include:
Q. Critical Parameters :
Q. What methods detect endogenous 5mCTP in mammalian cells?
Endogenous 5mCTP can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 8-dimethylaminoquinoline (8-DMQ) derivatization. This method achieves a detection limit of 0.1 fmol/µg RNA in human 293T cells .
Q. How do researchers optimize 5mCTP concentration to balance translation efficiency and immune evasion?
Optimization depends on cell type and application. For example:
Q. What mechanisms explain contradictory data on 5mCTP-mediated immune suppression?
Discrepancies arise from:
- Cell-specific TLR expression : Macrophages show stronger immune evasion than epithelial cells.
- Co-modifications : Combining 5mCTP with Ψ reduces immune activation synergistically, whereas standalone 5mCTP may retain residual PKR activation .
- Delivery method : Lipid nanoparticles (LNPs) mask immune-stimulatory motifs better than electroporation .
Experimental Design Tip : Include negative controls (unmodified mRNA) and positive controls (e.g., LPS-treated cells) to contextualize immune readouts .
Q. How does endogenous 5mCTP differ functionally from synthetic analogs in research?
Endogenous 5mCTP occurs at trace levels (0.01–0.1 pmol/mg RNA) and is linked to epigenetic regulation (e.g., tRNA stability). Synthetic 5mCTP, used at micromolar concentrations in IVT, primarily serves to evade immune detection. Studies in 293T cells show that exogenous 5mCTP does not interfere with endogenous methylation pathways .
Q. What experimental strategies address variable protein expression when using 5mCTP-modified mRNA?
Variability stems from:
- Codon usage : GC-rich codons may require higher 5mCTP concentrations.
- Cell-type specificity : Neuronal cells show lower translation efficiency than HEK293 cells.
Q. Solution :
Q. How do researchers validate the absence of off-target effects in 5mCTP-modified mRNA?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
